molecular formula C17H22ClN3O2S B15186256 4H-1,3,4-Thiadiazin-5(6H)-one, 2-(1,2,3,6-tetrahydro-1-(2-hydroxy-2-(3-methylphenyl)ethyl)-4-pyridinyl)-, monohydrochloride CAS No. 151092-54-5

4H-1,3,4-Thiadiazin-5(6H)-one, 2-(1,2,3,6-tetrahydro-1-(2-hydroxy-2-(3-methylphenyl)ethyl)-4-pyridinyl)-, monohydrochloride

Cat. No.: B15186256
CAS No.: 151092-54-5
M. Wt: 367.9 g/mol
InChI Key: XMXCTKOZAKCXBC-UHFFFAOYSA-N
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Description

4H-1,3,4-Thiadiazin-5(6H)-one, 2-(1,2,3,6-tetrahydro-1-(2-hydroxy-2-(3-methylphenyl)ethyl)-4-pyridinyl)-, monohydrochloride is a complex organic compound that belongs to the class of thiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3,4-Thiadiazin-5(6H)-one derivatives typically involves the cyclization of appropriate thiosemicarbazides with carbonyl compounds. The specific synthetic route for this compound would involve the reaction of a thiosemicarbazide derivative with a suitable aldehyde or ketone under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4H-1,3,4-Thiadiazin-5(6H)-one derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazine ring to form dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or the thiadiazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic or thiadiazine rings.

Scientific Research Applications

Chemistry

In chemistry, 4H-1,3,4-Thiadiazin-5(6H)-one derivatives are studied for their unique structural properties and reactivity. They are often used as intermediates in the synthesis of more complex molecules.

Biology

Biologically, these compounds have shown potential as antimicrobial, antifungal, and anticancer agents. Their ability to interact with biological macromolecules makes them valuable in drug discovery and development.

Medicine

In medicine, derivatives of 4H-1,3,4-Thiadiazin-5(6H)-one are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor agonists or antagonists, and other bioactive agents.

Industry

Industrially, these compounds can be used in the development of new materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4H-1,3,4-Thiadiazin-5(6H)-one derivatives typically involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to the observed biological effects. The exact mechanism would depend on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazine derivatives, such as:

  • 4H-1,3,4-Thiadiazine-2-thione
  • 4H-1,3,4-Thiadiazine-5-carboxylate
  • 4H-1,3,4-Thiadiazine-2,5-dione

Uniqueness

What sets 4H-1,3,4-Thiadiazin-5(6H)-one, 2-(1,2,3,6-tetrahydro-1-(2-hydroxy-2-(3-methylphenyl)ethyl)-4-pyridinyl)-, monohydrochloride apart is its unique structural features, such as the presence of the pyridinyl and hydroxyphenyl groups, which may confer distinct biological activities and chemical reactivity.

Properties

CAS No.

151092-54-5

Molecular Formula

C17H22ClN3O2S

Molecular Weight

367.9 g/mol

IUPAC Name

2-[1-[2-hydroxy-2-(3-methylphenyl)ethyl]-3,6-dihydro-2H-pyridin-4-yl]-4H-1,3,4-thiadiazin-5-one;hydrochloride

InChI

InChI=1S/C17H21N3O2S.ClH/c1-12-3-2-4-14(9-12)15(21)10-20-7-5-13(6-8-20)17-19-18-16(22)11-23-17;/h2-5,9,15,21H,6-8,10-11H2,1H3,(H,18,22);1H

InChI Key

XMXCTKOZAKCXBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CN2CCC(=CC2)C3=NNC(=O)CS3)O.Cl

Origin of Product

United States

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